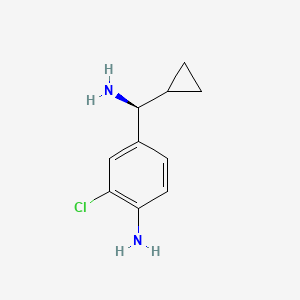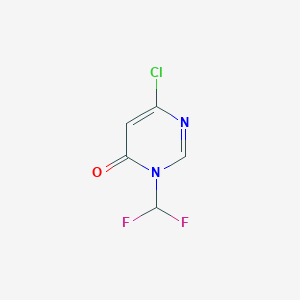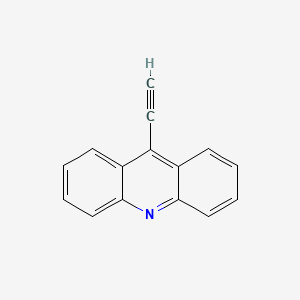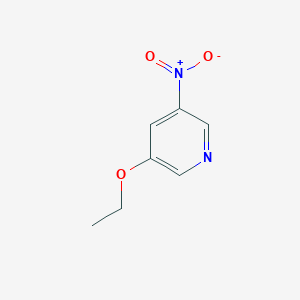![molecular formula C9H7BrN2O2 B12964372 Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of the corresponding pyrrolo[3,2-b]pyridine derivative. One common method includes the reaction of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The resulting bromo derivative is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Typical conditions involve heating the compound with the nucleophile in a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of organic materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and research tools .
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-5-7(11-6)4-8(10)12-5/h2-4,12H,1H3 |
Clave InChI |
VAOMJUBSMKLVOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C1)NC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)

![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)


![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)



![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)


